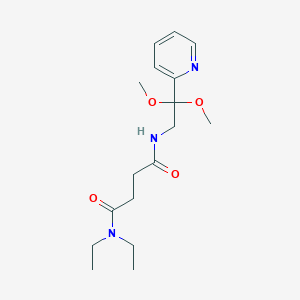
N-(2,2-dimethoxy-2-pyridin-2-ylethyl)-N',N'-diethylbutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethoxy-2-pyridin-2-ylethyl)-N’,N’-diethylbutanediamide is a complex organic compound featuring a pyridine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxy-2-pyridin-2-ylethyl)-N’,N’-diethylbutanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring, followed by the introduction of the dimethoxy and diethylbutanediamide groups through various organic reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxy-2-pyridin-2-ylethyl)-N’,N’-diethylbutanediamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,2-dimethoxy-2-pyridin-2-ylethyl)-N’,N’-diethylbutanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxy-2-pyridin-2-ylethyl)-N’,N’-diethylbutanediamide involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives such as:
- 2,4,6-trimethylpyridin-3-ylmethanol
- 2-methoxy-6-methylpyridin-3-ylmethanamine
- 2-phenoxypyridin-4-ylmethanamine
Uniqueness
N-(2,2-dimethoxy-2-pyridin-2-ylethyl)-N’,N’-diethylbutanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethoxy and diethylbutanediamide groups differentiate it from other pyridine derivatives, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
N-(2,2-dimethoxy-2-pyridin-2-ylethyl)-N',N'-diethylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-5-20(6-2)16(22)11-10-15(21)19-13-17(23-3,24-4)14-9-7-8-12-18-14/h7-9,12H,5-6,10-11,13H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOZSDIUFJBHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC(=O)NCC(C1=CC=CC=N1)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[[(2-Cyclobutyloxybenzoyl)amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7114120.png)
![3-[3,5-dimethyl-4-[[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]amino]pyrazol-1-yl]propanoic acid](/img/structure/B7114124.png)
![3-[3,5-Dimethyl-4-[(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]pyrazol-1-yl]propanoic acid](/img/structure/B7114134.png)
![3-[4-[[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114140.png)
![3-[4-[(4-Bromothiophene-2-carbonyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114148.png)
![3-[4-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropanecarbonyl]amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114149.png)
![3-[4-[(2-Tert-butyl-1,3-thiazole-4-carbonyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114157.png)
![3-[4-[(5-tert-butyl-1H-pyrazole-3-carbonyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114159.png)
![3-[4-[(3-Fluoro-5-methylbenzoyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114162.png)
![3-[4-[[2-(3-Fluorophenyl)acetyl]amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114167.png)
![2-[4-(4-Cyclobutylazepane-1-carbonyl)phenoxy]acetic acid](/img/structure/B7114171.png)
![3-[4-[(5-Chlorothiophene-2-carbonyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114178.png)
![6-[2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine-1-carbonyl]pyridine-3-carboxylic acid](/img/structure/B7114186.png)
![6-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7114202.png)
